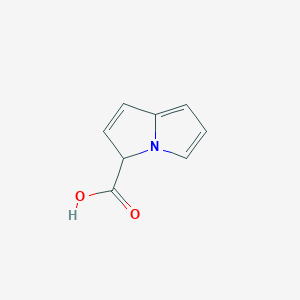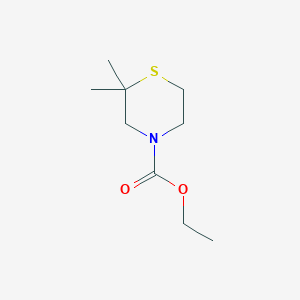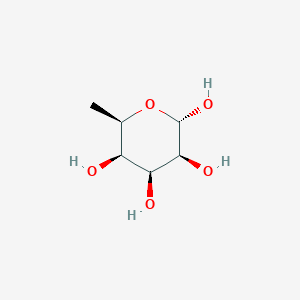![molecular formula C7H4ClNOS B12858070 2-Chlorobenzo[d]oxazole-5-thiol](/img/structure/B12858070.png)
2-Chlorobenzo[d]oxazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorobenzo[d]oxazole-5-thiol is a heterocyclic compound with the molecular formula C7H4ClNOS. It is a derivative of benzoxazole, characterized by the presence of a chlorine atom at the 2-position and a thiol group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobenzo[d]oxazole-5-thiol typically involves the reaction of amino-4-chlorophenol with potassium hydroxide and carbon disulfide in ethanol . The reaction conditions are crucial for obtaining a high yield and purity of the desired product. The process can be summarized as follows:
Starting Materials: Amino-4-chlorophenol, potassium hydroxide, carbon disulfide.
Solvent: Ethanol.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorobenzo[d]oxazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding benzoxazole derivative.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Benzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives, depending on the nucleophile used.
Scientific Research Applications
2-Chlorobenzo[d]oxazole-5-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial properties and is used in the development of new antibiotics.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chlorobenzo[d]oxazole-5-thiol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 5-Chlorobenzooxazole-2-thiol
- 2-Chlorobenzoxazole
- 5-Chloro-2-mercaptobenzoxazole
Comparison: 2-Chlorobenzo[d]oxazole-5-thiol is unique due to the presence of both a chlorine atom and a thiol group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits enhanced antimicrobial and anticancer activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H4ClNOS |
|---|---|
Molecular Weight |
185.63 g/mol |
IUPAC Name |
2-chloro-1,3-benzoxazole-5-thiol |
InChI |
InChI=1S/C7H4ClNOS/c8-7-9-5-3-4(11)1-2-6(5)10-7/h1-3,11H |
InChI Key |
OHJWQRYBWNOXJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S)N=C(O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12857992.png)


![2-(2-(Methylthio)benzo[d]oxazol-5-yl)acetic acid](/img/structure/B12858006.png)



![4-amino-5-fluoro-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12858019.png)

![(4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858027.png)




